[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](morpholin-4-yl)methanone [2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](morpholin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10003351
InChI: InChI=1S/C15H20N2O4S/c1-11-9-13-10-12(15(18)16-5-7-21-8-6-16)3-4-14(13)17(11)22(2,19)20/h3-4,10-11H,5-9H2,1-2H3
SMILES: CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N3CCOCC3
Molecular Formula: C15H20N2O4S
Molecular Weight: 324.4 g/mol

[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](morpholin-4-yl)methanone

CAS No.:

Cat. No.: VC10003351

Molecular Formula: C15H20N2O4S

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](morpholin-4-yl)methanone -

Specification

Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
IUPAC Name (2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C15H20N2O4S/c1-11-9-13-10-12(15(18)16-5-7-21-8-6-16)3-4-14(13)17(11)22(2,19)20/h3-4,10-11H,5-9H2,1-2H3
Standard InChI Key IQKLGNLAHFCAHX-UHFFFAOYSA-N
SMILES CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N3CCOCC3
Canonical SMILES CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N3CCOCC3

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone delineates its core structure:

  • 2,3-Dihydro-1H-indole backbone: A bicyclic system comprising a benzene ring fused to a partially saturated pyrrole ring (positions 2 and 3 are single-bonded).

  • Substituents:

    • 1-(Methylsulfonyl) group: A sulfonamide moiety attached to the indole nitrogen.

    • 2-Methyl group: A methyl substituent at position 2 of the dihydroindole.

    • Morpholin-4-yl methanone: A ketone-linked morpholine ring at position 5 of the indole.

The molecular formula is C₁₆H₂₀N₂O₄S, with a molecular weight of 336.41 g/mol.

Structural Features and Conformational Analysis

  • Indole Core: The 2,3-dihydro configuration reduces aromaticity in the pyrrole ring, increasing flexibility and altering electronic properties compared to fully aromatic indoles.

  • Methylsulfonyl Group: Introduces strong electron-withdrawing effects, potentially enhancing metabolic stability and influencing binding interactions.

  • Morpholine Ring: A six-membered heterocycle with one oxygen and one nitrogen atom, often utilized to improve solubility and pharmacokinetic profiles.

Table 1: Key Structural Descriptors

PropertyValue/Description
Aromatic SystemPartially saturated indole
Hydrogen Bond Acceptors5 (2 carbonyl O, 1 sulfonyl O, 1 morpholine O, 1 morpholine N)
Hydrogen Bond Donors0 (sulfonamide N is deprotonated)
Rotatable Bonds4 (morpholine-methanone linkage, sulfonyl group)
Topological Polar Surface Area~80 Ų (estimated)

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

The synthesis can be conceptualized into three key fragments:

  • 2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole: Derived from indole via partial hydrogenation and sulfonylation.

  • Morpholin-4-ylmethanone: Prepared through Friedel-Crafts acylation or nucleophilic substitution.

  • Coupling at Position 5: Likely via palladium-catalyzed cross-coupling or direct electrophilic substitution.

Proposed Synthetic Route

  • Synthesis of 2-Methyl-2,3-dihydro-1H-indole:

    • Partial hydrogenation of 2-methylindole using H₂/Pd-C in ethanol.

  • Sulfonylation at N1:

    • Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine).

  • Functionalization at C5:

    • Bromination using N-bromosuccinimide (NBS) to yield 5-bromo-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole.

  • Introduction of Morpholin-4-ylmethanone:

    • Suzuki-Miyaura coupling with morpholin-4-ylboronic acid or Ullmann-type coupling with morpholine and a carbonyl precursor.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Est.)
1H₂ (1 atm), Pd/C (10%), EtOH, 25°C85%
2MsCl, pyridine, CH₂Cl₂, 0°C→25°C90%
3NBS, AIBN, CCl₄, reflux75%
4Pd(PPh₃)₄, K₂CO₃, DMF, 80°C65%

Physicochemical Properties

Calculated Properties

Using computational tools (e.g., SwissADME, Molinspiration):

  • logP (Octanol-Water): ~2.1 (moderate lipophilicity).

  • Water Solubility: ~0.05 mg/mL (poor solubility, typical for sulfonamides).

  • pKa: ~6.8 (sulfonamide proton).

Spectral Characteristics (Hypothetical)

  • ¹H NMR:

    • δ 1.2–1.4 (m, 2H, dihydroindole CH₂), δ 2.5 (s, 3H, Ms methyl), δ 3.6–3.8 (m, 8H, morpholine).

  • ¹³C NMR:

    • δ 195.2 (ketone C=O), δ 44.5 (sulfonyl S-CH₃).

Pharmacological Profile (Speculative)

Target Prediction

  • Kinase Inhibition: Structural analogs with sulfonamide and morpholine groups often target ATP-binding pockets (e.g., PI3K, MAPK).

  • GPCR Modulation: Morpholine derivatives frequently interact with serotonin or dopamine receptors.

Table 3: Hypothetical Target Affinities

TargetPredicted IC₅₀Mechanism
PI3Kγ~50 nMCompetitive ATP inhibition
5-HT₂A Receptor~1 µMPartial agonism

ADMET Profiles

  • Absorption: Moderate (Caco-2 permeability: ~15 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4/2D6-mediated oxidation; potential sulfone reduction.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator